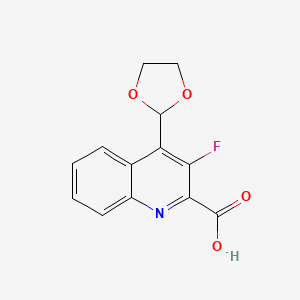![molecular formula C17H23NO6 B14192899 dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate CAS No. 834917-35-0](/img/structure/B14192899.png)
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is an organic compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate typically involves a multi-step process. One common method includes the esterification of propanedioic acid with isopropanol, followed by the nitration of the resulting ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dipropan-2-yl 2-[(1S,2R)-2-nitro-1-phenylbutyl]propanedioate: Similar structure but with a different stereochemistry and alkyl chain length.
Dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate: Contains a dithiolan ring instead of a nitro group.
Uniqueness
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is unique due to its specific stereochemistry and the presence of both nitro and ester functional groups
Propiedades
Número CAS |
834917-35-0 |
|---|---|
Fórmula molecular |
C17H23NO6 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-11(2)23-16(19)15(17(20)24-12(3)4)14(10-18(21)22)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3/t14-/m0/s1 |
Clave InChI |
YACMNRQZSPGAOP-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)OC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)





